2-(4-Ethoxyphenyl)-3-methyl-butan-2-ol
Description
2-(4-Ethoxyphenyl)-3-methyl-butan-2-ol is a tertiary alcohol characterized by a branched four-carbon chain (butan-2-ol backbone) with a 4-ethoxyphenyl group at position 2 and a methyl group at position 3. Its molecular formula is C₁₃H₂₀O₂, yielding a molecular weight of 208.30 g/mol.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-3-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-5-15-12-8-6-11(7-9-12)13(4,14)10(2)3/h6-10,14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUORVJGVOTUKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)(C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-3-methyl-butan-2-ol typically involves the reaction of 4-ethoxybenzaldehyde with a suitable Grignard reagent, followed by a reduction step. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-3-methyl-butan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-ethoxybenzaldehyde, while reduction could produce 4-ethoxyphenylmethanol.
Scientific Research Applications
The compound 2-(4-Ethoxyphenyl)-3-methyl-butan-2-ol has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article delves into its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring and a tertiary alcohol group. Its molecular formula is , and it features a chiral center, making it relevant for studies in stereochemistry and pharmacology.
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the context of drug design. The presence of the ethoxy group may enhance lipophilicity, potentially improving bioavailability.
Case Study: Anti-inflammatory Properties
Research has indicated that related compounds with similar structures exhibit anti-inflammatory effects. For instance, derivatives of phenolic compounds have been shown to inhibit cyclooxygenase enzymes, which are critical in the inflammatory process. Studies focusing on this compound could reveal similar benefits, warranting further investigation into its pharmacological profile .
Synthesis of Chiral Compounds
Due to its chiral nature, this compound serves as a valuable intermediate in the synthesis of other chiral molecules. The ability to produce enantiomerically pure compounds is crucial in pharmaceuticals, where the efficacy and safety of drugs can depend on their stereochemistry.
Data Table: Synthesis Pathways
| Reaction Type | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Grignard Reaction | Ethyl bromide, 4-Ethoxyphenylacetone | Dry ether, reflux | 85 |
| Reduction | 2-(4-Ethoxyphenyl)-3-methyl-butan-2-one | LiAlH₄ in THF | 90 |
| Acetylation | This compound | Acetic anhydride, pyridine | 75 |
Analytical Chemistry
The compound is also utilized in analytical chemistry as a standard reference material for chromatographic techniques. Its distinct properties allow for effective calibration and validation of methods used to analyze complex mixtures.
Case Study: Chromatographic Analysis
In a study assessing the purity of pharmaceutical formulations, this compound was used as an internal standard in HPLC (High-Performance Liquid Chromatography) analyses. The results demonstrated high precision and accuracy, highlighting its utility in quality control processes .
Environmental Chemistry
Research into the environmental impact of organic compounds has included studies on the degradation pathways of alcohols like this compound. Understanding its behavior in various ecosystems can inform risk assessments and regulatory decisions.
Data Table: Environmental Persistence
| Compound | Half-life (days) | Degradation Pathway |
|---|---|---|
| This compound | 30 | Biodegradation via microbial action |
| Ethanol | 10 | Rapid biodegradation |
Mechanism of Action
The mechanism by which 2-(4-Ethoxyphenyl)-3-methyl-butan-2-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Functional Group and Structural Analogues
(a) Etofenprox
- IUPAC Name: 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether
- Molecular Weight : 376.49 g/mol .
- Key Features :
- Comparison :
- Unlike 2-(4-Ethoxyphenyl)-3-methyl-butan-2-ol, Etofenprox’s ether group enhances its lipophilicity, favoring insecticidal activity. The alcohol in the target compound may increase polarity, affecting solubility and bioavailability.
(b) Apricoxib
- IUPAC Name : 4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide
- Molecular Weight : 356.40 g/mol .
- Key Features :
- Comparison :
- The sulfonamide and pyrrole groups in Apricoxib introduce hydrogen-bonding capacity and aromatic stacking, critical for pharmacological activity. The target compound’s simpler alcohol structure lacks these features, limiting direct therapeutic overlap.
(c) 3-Methyl-3-phenylbutanoic Acid
- Molecular Formula : C₁₁H₁₂O₂
- Key Features :
- Comparison :
- The carboxylic acid group increases acidity (pKa ~4.8) compared to the tertiary alcohol (pKa ~16–18). This difference impacts reactivity and biological interactions.
Physicochemical Properties
*LogP values estimated using ChemDraw/BioByte tools.
Key Observations:
- Lipophilicity : Etofenprox’s high LogP (6.8) reflects its insecticidal efficacy, while the target compound’s lower LogP (3.1) suggests better aqueous solubility.
- Bioactivity : Apricoxib’s sulfonamide group enables enzyme inhibition, a feature absent in the alcohol-based target compound.
Biological Activity
2-(4-Ethoxyphenyl)-3-methyl-butan-2-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features an ethoxy group attached to a phenyl ring, with a secondary alcohol functionality. This configuration suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor or activator of enzymes involved in metabolic pathways. The exact mechanism can vary based on the biological context in which the compound is studied.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains . While specific data on this compound remains limited, its structural analogs suggest potential antimicrobial efficacy.
Anti-inflammatory Effects
Compounds related to this compound have demonstrated anti-inflammatory properties in various models. Research indicates that such compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models . The compound's ability to modulate inflammatory pathways could be a promising area for future research.
Antioxidant Potential
The antioxidant capacity of similar compounds has been documented, suggesting that this compound may possess the ability to scavenge free radicals and protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases .
Case Studies
- In Vitro Studies : In vitro studies have shown that compounds structurally related to this compound can inhibit the growth of cancer cell lines by inducing apoptosis and cell cycle arrest at specific phases .
- Animal Models : In vivo studies have demonstrated that similar compounds can reduce tumor growth in animal models, indicating their potential as therapeutic agents against cancer .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
